molecular formula C11H10N4O B14801047 [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine

[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B14801047
M. Wt: 214.22 g/mol
InChI Key: GPRFCTZBHZNKPV-UHFFFAOYSA-N
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Description

[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine: is a compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the indole moiety. One common method involves the reaction of aliphatic or aromatic isothiocyanates with hydrazides under electrochemical conditions. This process uses a two-electrode system with a conductive carbon working electrode and a counter electrode, and an appropriate electrolyte such as an organic solvent. Upon applying an electric potential, electrochemical oxidation and nucleophilic substitution reactions occur, leading to the formation of the desired oxadiazole-2-amines .

Industrial Production Methods: The use of electricity as an energy source is more environmentally friendly compared to traditional heating methods, contributing to greener and eco-friendly chemical processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, which can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the oxadiazole ring, leading to the formation of reduced oxadiazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly at the oxadiazole ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, each with potentially unique biological and chemical properties .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine has been studied for its potential as an anticancer, anti-inflammatory, and antiviral agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Medicine: The compound’s pharmacophore properties have led to its investigation as a potential therapeutic agent. It has shown activity against various diseases, including cancer and viral infections .

Industry: In the field of materials science, the compound has been employed in the synthesis of organic semiconductors, which are crucial for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Mechanism of Action

The mechanism of action of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The oxadiazole ring can stabilize the compound in aqueous media and enhance its binding affinity to biological targets. These interactions can lead to the modulation of various cellular pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

    (1H-Indol-3-yl)methanamine: This compound shares the indole moiety but lacks the oxadiazole ring. It is used in similar applications but may have

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C11H10N4O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5,12H2

InChI Key

GPRFCTZBHZNKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CN

Origin of Product

United States

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